1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |
InChI Key |
TYKLUCQXVODOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)I |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.
Hydrazine Condensation: Reaction of phenylhydrazine derivatives with β-diketones or β-ketoesters under reflux conditions in solvents like ethanol or methanol yields substituted pyrazoles. This approach is well-documented for pyrazole synthesis and allows for subsequent functionalization.
Vilsmeier-Haack Formylation: For introducing substituents at the 4-position of pyrazole, Vilsmeier reagent (formed from POCl3 and DMF) can be used to form pyrazole-4-carboxaldehydes, which serve as intermediates for further transformations.
Introduction of the 4-Iodobenzyl Group
The 4-iodobenzyl substituent is introduced primarily through:
Reductive Alkylation: The pyrazol-3-amine intermediate can undergo reductive alkylation with 4-iodobenzaldehyde in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method allows selective N-alkylation at the pyrazole nitrogen.
Nucleophilic Substitution: Alternatively, the pyrazole nitrogen can be alkylated using 4-iodobenzyl halides (e.g., 4-iodobenzyl bromide) under basic conditions (e.g., K2CO3 in DMF) to afford the N-(4-iodobenzyl) pyrazole derivative.
Amination at the 3-Position of Pyrazole
The amino group at the 3-position can be introduced by:
Direct Amination: Using hydrazine derivatives or amination reagents during pyrazole ring formation to incorporate the amino substituent directly.
Reduction of Nitro or Diazo Intermediates: If a nitro or diazo group is present at the 3-position, catalytic hydrogenation or chemical reduction (e.g., Raney Ni, Pd/C) can convert it to the amine.
Detailed Research Findings and Data
Representative Synthetic Route
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring synthesis from hydrazine and β-diketone | Reflux in ethanol, 4-6 h | 70-85 | Forms 1H-pyrazol-3-amine core |
| 2 | Vilsmeier-Haack formylation to introduce aldehyde at 4-position | POCl3/DMF, 70-80°C, 6 h | 65-80 | Intermediate for alkylation |
| 3 | Reductive alkylation with 4-iodobenzaldehyde | NaBH3CN, AcOH, MeOH, rt to 50°C, 12 h | 60-75 | Selective N1-alkylation |
| 4 | Purification | Recrystallization or chromatography | - | Yields analytically pure compound |
Optimization Parameters
Solvent Effects: Methanol and ethanol are preferred for condensation and reductive alkylation steps due to solubility and reaction rate advantages.
Temperature Control: Initial low temperature (0 °C) addition of reagents followed by controlled heating improves yield and selectivity in reductive alkylation.
Reagent Stoichiometry: Using slight excess of 4-iodobenzaldehyde and reducing agent ensures complete conversion without over-reduction.
Analytical Characterization
NMR Spectroscopy: Characteristic signals confirm substitution patterns; for example, aromatic protons of the 4-iodophenyl group appear as distinct multiplets, and the pyrazole NH and amino protons show characteristic chemical shifts.
Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of 1-[(4-iodophenyl)methyl]-1H-pyrazol-3-amine confirm successful synthesis.
IR Spectroscopy: NH2 stretching vibrations around 3300-3500 cm^-1 and aromatic C-H stretches confirm functional groups.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) in a polar solvent.
Major Products:
Oxidation: Corresponding oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its halogenated structure, particularly the presence of iodine, enhances its interaction with biological targets, making it a candidate for developing drugs aimed at treating inflammatory diseases and cancer. For instance, preliminary studies suggest that halogenated pyrazoles may exhibit distinct biological properties compared to their non-halogenated counterparts, which can lead to improved efficacy in drug formulations.
Case Study: Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds, including 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine, show significant anti-inflammatory effects. A study by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anti-inflammatory activity, highlighting that specific substitutions can enhance potency against inflammatory markers .
Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. Its structure allows researchers to investigate interactions with various enzymes and receptors involved in critical biological pathways. For example, studies have indicated that certain pyrazole derivatives can act as inhibitors for monoamine oxidases, which are crucial in regulating neurotransmitter levels in the brain .
Case Study: Antiproliferative Activity
Aly et al. reported on the antiproliferative effects of pyrazole derivatives against various tumor cell lines, showcasing the potential of compounds like this compound in cancer research. The study highlighted that specific structural modifications could enhance activity against cancer cells, making it a valuable compound for further investigation .
Mechanism of Action
The mechanism by which 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine exerts its effects is largely dependent on its interaction with molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives, focusing on substituents, molecular properties, and synthesis insights:
Key Observations:
Substituent Effects :
- Halogens : Iodine contributes significantly to molecular weight (299.12 g/mol vs. 207.66 g/mol for chlorine analog) and steric bulk. Chlorine and fluorine analogs (e.g., 2-chloro-4-fluoro derivative) exhibit combined electronic effects suitable for targeted interactions .
- Electron-Withdrawing Groups : The trifluoromethyl group in CAS 304687-28-3 enhances lipophilicity and metabolic stability, contrasting with iodine’s polarizable yet bulky nature .
- Electron-Donating Groups : The 2-methyl substituent in CAS 492426-23-0 simplifies synthesis and may improve solubility .
Synthetic Approaches :
- Benzyl-substituted pyrazoles are commonly synthesized via nucleophilic substitution or coupling reactions. For example, describes methods using cesium carbonate and copper catalysts to introduce cyclopropylamine groups to pyrazole cores, suggesting adaptable routes for iodobenzyl analogs .
Potential Applications: Iodine-containing compounds (e.g., this compound) are valuable in radiopharmaceuticals (e.g., iodine-131 labeling) or as heavy-atom derivatives for crystallography . Chloro/fluoro analogs may serve as bioisosteres in drug design, balancing reactivity and stability .
Biological Activity
1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine, also referred to as 5-(4-iodophenyl)-1H-pyrazol-3-amine, is an organic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a 4-iodophenyl group, which enhances its reactivity and interaction with biological targets. The iodine atom's electronic effects are believed to play a crucial role in the compound's biological properties. The synthesis typically involves cyclization followed by iodination, with optimized conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, halogenated pyrazoles may exhibit distinct properties compared to their non-halogenated counterparts due to the electronic effects imparted by the iodine atom .
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds within the pyrazole class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, related pyrazole derivatives have shown significant COX-2 inhibitory activities with IC50 values ranging from 0.02–0.04 μM .
- Anticancer Activity : Pyrazole derivatives have been reported to exhibit cytotoxic properties against various cancer cell lines. For example, certain derivatives demonstrated high selectivity against leukemia cell lines .
Case Studies and Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Akhtar et al. (2022) | Synthesized novel pyrazole derivatives with notable anti-inflammatory activity | 71.11 - 81.77 μg/mL |
| Abdellatif et al. (2022) | Evaluated COX-2 inhibitory activity; most compounds showed high efficacy | 0.02 - 0.04 μM |
| Manna et al. (2019) | Investigated antineoplastic activity; compounds acted as MDR1 blockers | GI50 values of 2.23 - 2.76 μM |
In Vitro Studies
In vitro assays have indicated that this compound exhibits significant anti-inflammatory properties comparable to established drugs like diclofenac . The binding affinity of this compound to specific proteins or enzymes relevant to disease pathways is under investigation, which is crucial for elucidating its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
